- Preparation of heterotricycles as Wee 1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 1315381-29-3 (1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-)
1315381-29-3 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
كاس عدد:1315381-29-3
وسط:C14H19ClN2O2Si
ميغاواط:310.851363420486
CID:5667246
Update Time:2023-09-11
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
-
- نواة داخلي: 1S/C14H19ClN2O2Si/c1-20(2,3)7-6-19-10-17-5-4-12-13(15)11(9-18)8-16-14(12)17/h4-5,8-9H,6-7,10H2,1-3H3
- مفتاح Inchi: DUDAYGHZXFYQRC-UHFFFAOYSA-N
- ابتسامات: C12N(COCC[Si](C)(C)C)C=CC1=C(Cl)C(C=O)=CN=2
الخصائص التجريبية
- كثيف: 1.16±0.1 g/cm3(Predicted)
- نقطة الغليان: 404.3±45.0 °C(Predicted)
- بكا: 2.91±0.30(Predicted)
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C
1.2 0 °C; 1.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 1.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → rt; 2 h, rt
المراجع
- Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor, ACS Chemical Biology, 2013, 8(10), 2145-2150
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → rt; 2 h, rt
المراجع
- Preparation of pyrazine and pyrrolo[2,3-b]pyridine derivatives as b-raf kinase inhibitors useful in the treatment of cancer and proliferative diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, cooled
1.2 30 min, rt
1.2 30 min, rt
المراجع
- Preparation of tricyclic pyrrolopyridine compounds as JAK inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
المراجع
- Preparation of tricyclic heterocyclic compounds as JAK inhibitors, World Intellectual Property Organization, , ,
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Raw materials
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Preparation Products
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- الوثائق ذات الصلة
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
1315381-29-3 (1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangsu Kolod Food Ingredients Co.,ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
钜澜化工科技(青岛)有限公司
عضو ذهبي
مورد الصين
كميّة كبيرة
Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر
上海帛亦医药科技有限公司
عضو ذهبي
مورد الصين
مُحْضِر